n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a cyclopropanecarboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylpyrazole with pyridine derivatives under specific conditions to form the pyrazolo[1,5-a]pyridine core. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide is unique due to its specific fusion of the pyrazole and pyridine rings with a cyclopropanecarboxamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(2-ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H15N3O/c1-2-10-12(14-13(17)9-6-7-9)11-5-3-4-8-16(11)15-10/h3-5,8-9H,2,6-7H2,1H3,(H,14,17) |
InChI Key |
KOTYJEQTQQSODD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC=CC2=C1NC(=O)C3CC3 |
Origin of Product |
United States |
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